(Man)5(glcnac)2Asn

描述

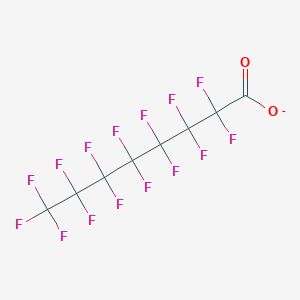

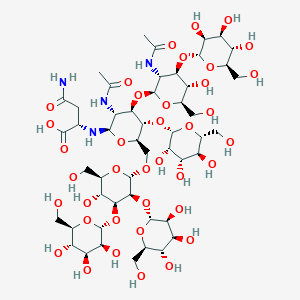

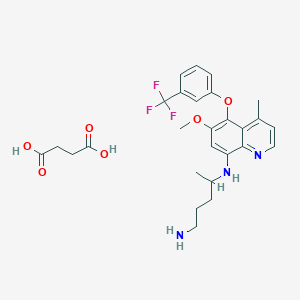

“(Man)5(glcnac)2Asn” is a type of glycan, which is a complex carbohydrate molecule composed of mannose and N-acetylglucosamine . Glycosylation, the process by which glycans are attached to proteins, is vital for the activity, structure, and function of proteins .

Synthesis Analysis

The synthesis of “(Man)5(glcnac)2Asn” involves the action of α-1,2-mannosidase I (MDSI), which catalyzes an essential step in N-glycan structures from Man8GlcNAc2 to Man5GlcNAc2 . This process is part of the chemo-enzymatic approach, which provides high stereoselectivity and economic efficiency .

Molecular Structure Analysis

The molecular structure of “(Man)5(glcnac)2Asn” has been studied using techniques such as negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has proven to be a simple yet powerful method for structural determination .

Chemical Reactions Analysis

The conversion of Man5GlcNAc2-Dol-PP to Man6GlcNAc2-Dol-PP is one of the chemical reactions involving “(Man)5(glcnac)2Asn”. This reaction is catalyzed by the enzyme encoded by the ALG3 gene .

Physical And Chemical Properties Analysis

“(Man)5(glcnac)2Asn” has a molecular weight of 1235.10 . It is typically purified from natural sources and is available in solid form . It is stable and can be stored at -20°C .

科学研究应用

结构研究和酶特异性

- 包括 (Man)5(GlcNAc)2Asn 在内的两种卵白蛋白糖肽的结构研究揭示了它们的异质性并确定了它们主要成分的结构。这对于理解内切-β-N-乙酰葡糖胺酶的特性至关重要 (Tai 等人,1975).

糖肽合成和修饰

- 一种使用 Endo-A 的寡糖转移活性用 (Man)6(GlcNAc)2 和 (Man)5(GlcNAc)2Asn 酶促合成新糖蛋白的新方法展示了创建修饰糖蛋白的潜力 (Takegawa 等人,1995).

在蛋白质 N-糖基化和内质网质量控制中的作用

- (Man)5(GlcNAc)2Asn 结构在内质网 (ER) 中蛋白质 N-糖基化的早期步骤中发挥作用,这由对麦芽蛋白的研究证明,麦芽蛋白是一种识别 Glc(2)-N-聚糖的新型碳水化合物结合蛋白 (Schallus 等人,2008).

- 像 (Man)5(GlcNAc)2Asn 这样的 N-连接聚糖的加工会影响内质网中的糖蛋白折叠和质量控制。这涉及寡糖的顺序修剪和特定凝集素的识别 (Lederkremer,2009).

基因工程和糖基化修饰

- 酿酒酵母分泌途径的基因重组以执行顺序糖基化反应,模拟高等哺乳动物中 N-聚糖的加工,已用于产生 (Man)5(GlcNAc)2 型 N-聚糖。这展示了 (Man)5(GlcNAc)2Asn 在创建修饰糖基化模式中的应用 (Choi 等人,2003).

对疾病和疾病的见解

- 影响 N-连接糖基化并涉及 (Man)5(GlcNAc)2Asn 结构的人类 RFT1 缺陷与先天性糖基化疾病有关。这突出了了解此类聚糖结构在人类健康中作用的重要性 (Haeuptle 等人,2008).

作用机制

The mechanism of action of “(Man)5(glcnac)2Asn” is closely related to its role in glycosylation. Glycosylation is vital for the activity, higher structure, and function of proteins . Glycoproteins derived from yeast contain N-glycan of high mannose type and are usually hyperglycosylated, while those from mammalian cells contain N-glycan of hybrid or complex type .

安全和危害

未来方向

Future research directions include the application of glycoproteomics, glycomics, and the integration of ‘omics’ approaches to identify, quantify, and characterize the glycosylated proteins in cells . This will help in understanding the role of “(Man)5(glcnac)2Asn” in various biological processes and its potential applications in biotechnology .

属性

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFIFRCJRIROQ-KDJOXRTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N4O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192049 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Man)5(glcnac)2Asn | |

CAS RN |

38784-68-8 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[9-(2-octylcyclopropyl)nonyl]thiourea](/img/structure/B1229851.png)

![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)

![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)